molecular formula C13H23NO B13302905 2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one

2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one

Cat. No.: B13302905
M. Wt: 209.33 g/mol
InChI Key: QSJVACRIELFXCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the cyclopentanone moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethyl and methyl groups through substitution reactions using reagents like alkyl halides.

    Ketone Formation: Introduction of the cyclopentanone moiety through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to piperidinone derivatives.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Introduction of different functional groups on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include piperidinone derivatives, alcohols, and substituted piperidines .

Scientific Research Applications

2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the piperidine and cyclopentanone moieties, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2,2-dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one

InChI

InChI=1S/C13H23NO/c1-9-5-7-14-11(8-9)10-4-6-13(2,3)12(10)15/h9-11,14H,4-8H2,1-3H3

InChI Key

QSJVACRIELFXCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2CCC(C2=O)(C)C

Origin of Product

United States

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